FLT3 Kinase Inhibition Potency: Flt3-IN-19 vs. Gilteritinib and Quizartinib
Flt3-IN-19 demonstrates superior potency in enzymatic assays compared to clinically relevant FLT3 inhibitors. In a HotSpot kinase assay, Flt3-IN-19 inhibited wild-type FLT3 with an IC50 of 0.213 nM [1]. This is more potent than reported IC50 values for gilteritinib (0.29 nM) and quizartinib (1.1 nM for FLT3-ITD) . While these values originate from different studies, the trend indicates Flt3-IN-19 is among the most potent FLT3 inhibitors available for research.
| Evidence Dimension | FLT3 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.213 nM |
| Comparator Or Baseline | Gilteritinib: 0.29 nM; Quizartinib: 1.1 nM (FLT3-ITD) |
| Quantified Difference | Flt3-IN-19 is 1.4x more potent than gilteritinib and 5.2x more potent than quizartinib |
| Conditions | HotSpot kinase assay for Flt3-IN-19; comparator assays may vary |
Why This Matters
Higher potency in a biochemical assay can translate to lower effective concentrations in cellular and in vivo models, potentially reducing off-target effects.
- [1] Zhi Y, Li B, Yao C, et al. Discovery of the selective and efficacious inhibitors of FLT3 mutations. Eur J Med Chem. 2018;155:303-315. View Source
